molecular formula C5H7NO5 B1337081 Dimethyl 2-(hydroxyimino)malonate CAS No. 42937-74-6

Dimethyl 2-(hydroxyimino)malonate

Cat. No.: B1337081
CAS No.: 42937-74-6
M. Wt: 161.11 g/mol
InChI Key: GLFGXQYUPFIXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(hydroxyimino)malonate, also known as propanedioic acid, 2-(hydroxyimino)-, dimethyl ester, is an organic compound with the molecular formula C5H7NO5. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a hydroxyimino group.

Scientific Research Applications

Dimethyl 2-(hydroxyimino)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications[][4].

Safety and Hazards

Safety data sheets suggest that contact with Dimethyl 2-(hydroxyimino)malonate should be avoided as it can be harmful if swallowed, in contact with skin, or if inhaled . Protective equipment should be worn and adequate ventilation ensured when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-(hydroxyimino)malonate can be synthesized through the reaction of dimethyl malonate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(hydroxyimino)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of dimethyl 2-(hydroxyimino)malonate involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. In medicinal chemistry, the compound’s derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Dimethyl 2-(hydroxyimino)malonate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

dimethyl 2-hydroxyiminopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO5/c1-10-4(7)3(6-9)5(8)11-2/h9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFGXQYUPFIXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423246
Record name Dimethyl 2-(hydroxyimino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42937-74-6
Record name 42937-74-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2-(hydroxyimino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL (HYDROXYIMINO)-MALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-(hydroxyimino)malonate
Reactant of Route 2
Dimethyl 2-(hydroxyimino)malonate
Reactant of Route 3
Reactant of Route 3
Dimethyl 2-(hydroxyimino)malonate
Reactant of Route 4
Dimethyl 2-(hydroxyimino)malonate
Reactant of Route 5
Dimethyl 2-(hydroxyimino)malonate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2-(hydroxyimino)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.